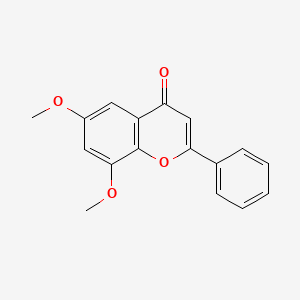

6,8-Dimethoxyflavone

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

75523-08-9 |

|---|---|

分子式 |

C17H14O4 |

分子量 |

282.29 g/mol |

IUPAC 名称 |

6,8-dimethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-13-14(18)10-15(11-6-4-3-5-7-11)21-17(13)16(9-12)20-2/h3-10H,1-2H3 |

InChI 键 |

ZDKKBYGKYAQKAS-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C(=C1)OC)OC(=CC2=O)C3=CC=CC=C3 |

规范 SMILES |

COC1=CC2=C(C(=C1)OC)OC(=CC2=O)C3=CC=CC=C3 |

其他CAS编号 |

75523-08-9 |

同义词 |

6,8-dimethoxyflavone 6,8-DMF |

产品来源 |

United States |

Origin and Natural Diversity in Research

Botanical Sources and Distribution for Research Isolation

Research on polymethoxyflavones has identified several key botanical sources for the isolation of compounds structurally similar to 6,8-Dimethoxyflavone. The peels of Citrus species are a particularly rich source of PMFs, which are characterized by the presence of multiple methoxy (B1213986) groups on the flavonoid skeleton. Additionally, the rhizomes of Kaempferia parviflora, commonly known as black ginger, are noted for their high concentration of various methoxyflavones. The isolation of these compounds from plant material typically involves extraction with organic solvents followed by chromatographic purification techniques.

| Plant Family | Genus/Species | Plant Part | Major Polymethoxyflavones Isolated |

| Rutaceae | Citrus spp. | Peel | Nobiletin, Sinensetin, Tangeretin |

| Zingiberaceae | Kaempferia parviflora | Rhizome | 5,7-Dimethoxyflavone (B190784), 5,7,4'-Trimethoxyflavone, 3,5,7,3',4'-Pentamethoxyflavone |

Biosynthetic Pathways and Enzymology of Methoxyflavones

The biosynthesis of methoxyflavones in plants is a multi-step process that begins with the general flavonoid pathway. The core flavone (B191248) structure is synthesized and subsequently undergoes modification by specific enzymes. The methylation of the hydroxyl groups on the flavonoid scaffold is a critical step, catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.govnih.gov

These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The diversity and regioselectivity of OMTs are key factors in the wide array of methoxylated flavonoids found in nature. nih.gov Different OMTs exhibit specificity for the position of the hydroxyl group they methylate on the flavonoid ring system, leading to the production of various polymethoxyflavone isomers. Research has shown that the methylation of flavonoids can alter their physicochemical properties and biological activities. nih.gov The biological synthesis of flavonoids and their methylated derivatives is often explored using genetically modified microorganisms for potential large-scale production. nih.gov

| Enzyme Class | Function | Substrate (Example) | Product (Example) |

| O-methyltransferases (OMTs) | Catalyze the transfer of a methyl group from SAM to a hydroxyl group on the flavonoid skeleton. | Luteolin | Chrysoeriol |

Microbial Transformation and Metabolite Studies

The metabolism of methoxyflavones by microorganisms is a significant area of research, as it can lead to the production of novel flavonoid derivatives. Studies have demonstrated that various fungi and bacteria can carry out biotransformation reactions on methoxyflavones. These transformations include hydroxylation, demethylation, and glycosylation.

For instance, the microbial transformation of 7,8-dimethoxyflavone (B191122) by Mucor ramannianus has been shown to yield several metabolites, including 7,8-dimethoxy-4'-hydroxyflavone and 7,3'-dihydroxy-8-methoxyflavone. nih.govtandfonline.com Similarly, Aspergillus flavus can convert 7,8-dimethoxyflavone to 7-hydroxy-8-methoxyflavone. nih.govtandfonline.com The fungus Beauveria bassiana has been observed to transform 5-methoxyflavone (B191841) into 5-methoxyflavanone. nih.govtandfonline.com

These microbial transformations are of interest for their potential to generate new compounds with altered biological activities and for their role in the environmental fate of flavonoids.

| Microorganism | Substrate Methoxyflavone | Major Transformation Reaction(s) | Resulting Metabolite(s) |

| Mucor ramannianus | 7,8-Dimethoxyflavone | Hydroxylation, Demethylation | 7,8-dimethoxy-4'-hydroxyflavone, 7,3'-dihydroxy-8-methoxyflavone |

| Aspergillus flavus | 7,8-Dimethoxyflavone | Demethylation | 7-hydroxy-8-methoxyflavone |

| Beauveria bassiana | 5-Methoxyflavone | Reduction | 5-methoxyflavanone |

Chemical Synthesis and Derivatization in Research

Strategies for de novo Synthesis of 6,8-Dimethoxyflavone Analogues

The de novo synthesis of flavones, including analogues of this compound, typically involves established organic chemistry methodologies. A common and versatile approach is the cyclization of 2'-hydroxychalcones, which themselves are synthesized via Claisen-Schmidt condensation reactions nih.govmdpi.com.

A representative synthetic strategy for related dimethoxyflavones involves:

Chalcone (B49325) Synthesis: The reaction between a suitably substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) under basic conditions yields the chalcone precursor. For instance, the synthesis of an analogue like 5,7,2′-trihydroxy-6,8-dimethoxyflavone involves reacting 2'-hydroxyacetophenone with 3,4,5-trimethoxybenzaldehyde (B134019) .

Cyclization: The resulting chalcone is then cyclized to form the flavone (B191248) ring system. Iodine-catalyzed cyclization in solvents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures is a well-documented method for this transformation nih.gov. Other methods for flavone synthesis include the Kostanecki method, which involves the reaction of an o-hydroxyaryl ketone with aromatic acid anhydrides and their salts mdpi.com, and oxidative cyclization of o-hydroxychalcones using various reagents nih.govmdpi.com.

While direct de novo synthesis routes for this compound itself are not extensively detailed in the provided literature, these general strategies for flavone synthesis can be adapted by selecting appropriate methoxylated precursors. Furthermore, advances in synthetic biology and metabolic engineering are enabling the de novo biosynthesis of various flavonoids in microbial hosts frontiersin.orgbiotechrep.irrsc.orgfrontiersin.orgnih.gov. These approaches, while often focused on simpler flavonoids, offer a potential avenue for the future production of this compound analogues through engineered metabolic pathways.

Table 3.1: General Flavone Synthesis Strategy (Chalcone Cyclization)

| Step | Reaction Type / Precursors | Conditions | Key Intermediate |

| Chalcone Synthesis | Claisen-Schmidt condensation: 2'-Hydroxyacetophenone + Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde for analogues) | Basic conditions (e.g., KOH), Ethanol, 0°C, 12 h | Chalcone |

| Cyclization | Iodine-catalyzed cyclization of the chalcone | DMSO, Reflux at 120°C, 6 h | Flavone (e.g., analogue) |

| Note: | Specific precursors would be chosen to yield the desired methoxy (B1213986) substitution pattern of this compound or its analogues. Yields can vary. |

Regioselective Modification and Functionalization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are critical for understanding how specific structural features of a molecule influence its biological effects. For methoxyflavones like this compound, modifications often involve altering the number, position, and type of substituents, particularly methoxy (-OCH₃) and hydroxyl (-OH) groups.

Role of Methoxy and Hydroxyl Groups: Methoxy groups generally increase lipophilicity, which can affect membrane permeability and interactions with biological targets. Hydroxyl groups, conversely, can enhance water solubility and participate in hydrogen bonding, which is vital for stabilizing interactions with proteins and acting as antioxidants mdpi.compreprints.org. SAR studies explore the balance between these properties. For example, the presence of methoxy groups at specific positions, such as C-4', can be important for certain activities plos.org.

Modification Strategies: Researchers synthesize derivatives by selectively demethylating methoxy groups to hydroxyl groups or by introducing new functional groups. For instance, modifying 5,7-dimethoxyflavone (B190784) to more polar derivatives, such as phenolic or oxime compounds, has been shown to enhance antifungal activity compared to the parent compound researchgate.net. Similarly, in studies on related compounds, methoxy substitutions at positions 4' and/or 7, and particularly a 3',4'-bis-methoxy functionalization, have improved anticancer effects nih.gov.

Regioselectivity: Achieving regioselective functionalization—modifying a specific position on the molecule without affecting others—is a key challenge and goal in synthetic chemistry. Techniques like regioselective hydroxylation using reagents such as dimethyldioxirane (B1199080) (DMD) have been developed for functionalizing specific positions on flavonoid skeletons, leading to the synthesis of polymethoxylated flavonoids researchgate.net. This precise control allows for the systematic investigation of how modifications at particular sites impact biological activity.

Biological Activities: Mechanistic Investigations Non Clinical Focus

Research on Antiproliferative and Apoptotic Mechanisms (Cellular Models)

Preliminary in vitro studies have sought to understand the impact of 6,8-dimethoxyflavone and structurally similar methoxyflavones on key cellular processes involved in cancer progression.

Cell Cycle Progression Analysis

While direct studies on this compound are limited, research on the related compound 6-methoxyflavone (B191845) has provided some insights. In studies involving HeLa cervical cancer cells, 6-methoxyflavone was observed to induce S-phase arrest in the cell cycle. nih.gov This suggests a potential mechanism of action wherein the compound interferes with DNA replication, a critical step for cell division. The percentage of cells in the S-phase increased in a concentration-dependent manner following treatment with 6-methoxyflavone. nih.gov

Apoptosis Induction and Related Molecular Events

The induction of apoptosis, or programmed cell death, is a key target for anticancer therapies. Research on flavonoids, including those with similar structures to this compound, has shown the ability to trigger apoptotic pathways. For instance, 5,7-dimethoxyflavone (B190784) has been demonstrated to induce apoptosis in human endometriosis cell lines. nih.gov This process was associated with increased DNA fragmentation, a hallmark of apoptosis. nih.gov Further investigation into related compounds has revealed that the apoptotic mechanism can involve the dissipation of the inner mitochondrial membrane potential and the activation of caspases, which are key executioner proteins in the apoptotic cascade.

Modulation of Cellular Invasion and Migration Markers

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a critical aspect of metastasis. While specific data on this compound is not available, the broader class of flavonoids has been investigated for their potential to modulate these processes.

Gene and Protein Expression Modulation

The biological activities of flavonoids are often linked to their ability to modulate the expression of various genes and proteins. In studies of 5,7-dimethoxyflavone, the compound was found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, which in turn activated the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis. nih.govnih.gov Additionally, it was observed to upregulate peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A, all of which are involved in mitochondrial biogenesis. nih.gov In the context of inflammatory responses, 5,7-dimethoxyflavone has been shown to reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov

Research on Antimicrobial Mechanisms

The potential of flavonoids as antimicrobial agents has been an area of active research.

Investigation of Antibacterial Activities

Studies on various flavonoids have demonstrated a range of antibacterial activities. For instance, flavone (B191248) and its hydroxylated derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria. mdpi.com The antibacterial effect appears to be influenced by the chemical structure of the flavonoid. mdpi.com In a study of halogenated derivatives, 6,8-dibromo-5,7-dihydroxyflavone and 6,8-diiodo-5,7-dihydroxyflavone exhibited significant antibacterial activity against several bacterial strains, including Propionibacterium acnes, Staphylococcus aureus, Streptococcus sobrinus, Streptococcus mutans, and Salmonella typhi. researchgate.net For some bacteria, these compounds were found to be bactericidal, meaning they killed the bacteria, while for others, they were bacteriostatic, inhibiting bacterial growth. researchgate.net Furthermore, synergistic effects have been observed when these compounds are combined with existing antibiotics like streptomycin. researchgate.net Methoxyflavones extracted from Kaempferia parviflora have also shown promising antibacterial effects, particularly against carbapenem-resistant strains of Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii when combined with gentamicin. nih.gov

Investigation of Antifungal Activities

A comprehensive review of available scientific literature indicates a lack of specific studies focused on the antifungal activities of this compound. Research on the antifungal properties of flavonoids often focuses on hydroxylated or otherwise substituted analogues, with no direct mechanistic investigations reported for this specific compound.

Investigation of Antiviral Activities

Similarly, there is a notable absence of direct research into the antiviral mechanisms of this compound in the current body of scientific publications. While the broader class of flavonoids has been a subject of antiviral research, with some compounds showing inhibition of viral entry, replication, or protein translation, such detailed investigations have not been specifically reported for this compound. mdpi.com

Investigation of Antiparasitic Activities

Investigations into the potential antiparasitic effects of this compound are not found in the available scientific literature. Studies on the antiparasitic potential of natural compounds have explored other classes of flavonoids, but mechanistic data for this compound remains uninvestigated.

Research on Neuropharmacological Mechanisms (In vitro and Non-Human In Vivo Models)

In contrast to the limited data on its antimicrobial activities, the neuropharmacological profile of flavonoids with a 6,8-dimethoxy substitution pattern has been the subject of more detailed non-clinical research. These studies primarily focus on interactions with the GABAergic system, a key regulator of inhibitory neurotransmission in the central nervous system.

Ligand-Receptor Interaction Studies

Research has highlighted the importance of methoxy (B1213986) groups at the 6 and 8 positions of the flavone backbone for high-affinity binding to γ-aminobutyric acid type A (GABAA) receptors. mdpi.com Specifically, studies have focused on structurally related compounds that share this core feature.

One such compound, 5,7,2'-trihydroxy-6,8-dimethoxyflavone (B1243163) (identified as K36 in some studies), isolated from Scutellaria baicalensis Georgi, has demonstrated a high affinity for the benzodiazepine (B76468) receptor (BDZR) site on the GABAA receptor complex. nih.govsci-hub.se In radioligand binding assays, this compound inhibited the binding of [3H]flunitrazepam to native benzodiazepine receptors with a high degree of potency. nih.gov This interaction suggests that flavonoids with the 6,8-dimethoxy structure can act as potent ligands for this key modulatory site on the GABAA receptor. nih.gov

Further computational studies on the related compound 5,7-dimethoxyflavone predicted strong binding interactions with the α1 (GABRA1) and γ2 (GABRG2) subunits of the GABAA receptor, which are critical components of the benzodiazepine binding pocket. nih.govnih.gov Structure-activity relationship analyses support that 6- and/or 8-methoxy substitutions on the flavone structure are correlated with the highest binding affinities to GABAA receptors. mdpi.com

| Compound | Assay | Receptor Site | Binding Affinity (Ki) | Source |

|---|---|---|---|---|

| 5,7,2'-trihydroxy-6,8-dimethoxyflavone | [3H]Flunitrazepam competitive binding | Benzodiazepine Receptor (BDZR) | 6.05 nM | nih.gov |

Modulation of Neuronal Signaling Pathways

The interaction of 6,8-dimethoxy-substituted flavonoids with the GABAA receptor leads to the modulation of its associated ion channel activity. In electrophysiological experiments using Xenopus oocytes expressing recombinant rat α1β2γ2 GABAA receptors, 5,7,2'-trihydroxy-6,8-dimethoxyflavone was shown to potentiate GABA-induced chloride currents. nih.gov This potentiation was demonstrated to be mediated through the benzodiazepine receptor, as the effect was reversed by the co-application of the BDZR antagonist Ro15-1788. nih.gov The potentiation was observed at nanomolar concentrations, similar to the synthetic anxiolytic diazepam. nih.gov

Research on other structurally related methoxyflavones suggests additional pathways may be involved in their neuroprotective effects. For instance, 5,7-dimethoxyflavone has been suggested to exert effects through the modulation of neuroinflammatory pathways, such as those involving nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPK). nih.gov Furthermore, treatment with 5,7-dimethoxyflavone in animal models was associated with a significant increase in the level of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival and plasticity. nih.govnih.gov

| Compound | Model System | Observed Effect | Signaling Pathway/Mediator | Source |

|---|---|---|---|---|

| 5,7,2'-trihydroxy-6,8-dimethoxyflavone | Recombinant GABAA receptors in Xenopus oocytes | Potentiation of GABA-induced currents | GABAA receptor/Benzodiazepine site | nih.gov |

| 5,7-dimethoxyflavone | LPS-induced memory-impaired mice | Increased hippocampal BDNF levels | Neurotrophin signaling | nih.govnih.gov |

Investigation of Anxiolytic-like Effects in Animal Models

The positive allosteric modulation of GABAA receptors by 6,8-dimethoxy-substituted flavonoids has been correlated with anxiolytic-like effects in non-human in vivo models. Oral administration of 5,7,2'-trihydroxy-6,8-dimethoxyflavone to mice resulted in significant anxiolytic activity in the elevated plus-maze, a standard behavioral test for anxiety. nih.govsci-hub.se This was evidenced by an increase in the percentage of entries and time spent in the open arms of the maze. sci-hub.se

Crucially, these anxiolytic effects were observed in a dosage range that did not produce sedation, muscle relaxation, or motor incoordination, which are common side effects of classical benzodiazepines. nih.govsci-hub.se The anxiolytic action was confirmed to be mediated by the benzodiazepine receptor, as the effect was abolished by the co-administration of the antagonist Ro15-1788. nih.gov In a separate study, 5,7-dimethoxyflavone was also found to reduce anxiety-related behaviors in mice in the Open Field Test. nih.govnih.gov

| Compound | Animal Model | Behavioral Test | Key Finding | Source |

|---|---|---|---|---|

| 5,7,2'-trihydroxy-6,8-dimethoxyflavone | Mice | Elevated Plus-Maze | Significant increase in open arm time and entries, indicating anxiolysis without sedation. Effect blocked by a BDZR antagonist. | nih.govsci-hub.se |

| 5,7-dimethoxyflavone | Mice | Open Field Test | Reduced anxiety-related measures. | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Hydroxylation and Methoxylation Patterns on Biological Activities

The biological activity of flavonoids is highly sensitive to the pattern and degree of hydroxylation and methoxylation on their core structure. For 6,8-Dimethoxyflavone, the presence of methoxy (B1213986) groups at positions 6 and 8 on the A-ring, alongside potential hydroxylations on other rings, significantly influences its interactions with biological targets.

Studies on methoxylated flavones indicate that the position of methoxy groups plays a critical role in modulating activity. For instance, research into antiproliferative activity against HL60 cells suggests that methoxylation on the A-ring can enhance activity, with 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) exhibiting moderate activity. However, 6-methoxyflavone (B191845) showed no significant activity in these studies, implying that methoxylation at the C6 position might not be as favorable for certain biological effects iiarjournals.orgiiarjournals.org. Conversely, increasing the number of methoxy groups on the A-ring generally enhanced inhibitory activity in some contexts, although methoxylation at the C-5 position could reduce activity due to steric hindrance mdpi.com.

The interplay between methoxylation and hydroxylation is also significant. While methoxylation can increase chemical stability and bioavailability researchgate.net, the presence and position of hydroxyl groups are often crucial for direct interaction with targets. For example, the 3',4'-dihydroxy moiety in flavones is important for antiproliferative activity, and methylation of these hydroxyl groups drastically reduces potency iiarjournals.orgiiarjournals.org. In contrast, some studies suggest that methoxy groups at C7 and hydroxyl groups at C3' can enhance anti-inflammatory activity nih.gov. The specific arrangement of hydroxyl groups at positions 5, 7, and 2' in conjunction with 6,8-dimethoxy substitution (as seen in 5,7,2′-trihydroxy-6,8-dimethoxyflavone) has been associated with potential antioxidant and anti-inflammatory effects ontosight.ai. However, the direct impact of the 6,8-dimethoxy pattern itself, independent of other hydroxylations, on broad biological activities requires further detailed investigation.

Role of Flavone (B191248) Backbone Substitutions on Receptor Binding Affinity

The flavone backbone, characterized by its 2-phenylchromen-4-one structure, provides a scaffold upon which various substitutions can profoundly alter receptor binding affinity. For this compound, the methoxy groups at the C6 and C8 positions are key structural features influencing its interaction with biological receptors.

Research focusing on the gamma-aminobutyric acid type A (GABAA) receptor, specifically the benzodiazepine (B76468) binding site (BZD-bs), has highlighted the importance of substitutions on the flavone backbone. Studies indicate that electronegative substituents, such as methoxy groups, at the C6 position on the flavone backbone can lead to significant increases in binding affinity tandfonline.com. Furthermore, the presence of alkoxy groups, including methoxy groups, at the R6 or R8 positions has been linked to compounds with effects on the central nervous system associated with the BZD-S receptor google.com.

Specifically, 5,7,2′-trihydroxy-6,8-dimethoxyflavone (also known as K36) has demonstrated high-affinity binding to the benzodiazepine receptor (BDZR), with a Ki value comparable to that of diazepam sci-hub.se. This compound potentiates GABA-mediated currents through rat recombinant α1β2γ2 GABAA receptors, acting via the BDZR antagonist Ro15-1788 sci-hub.se. These findings underscore the critical role of the 6,8-dimethoxy substitution pattern, in conjunction with hydroxyl groups, in conferring potent affinity for GABAA receptors. The structural requirements for binding to other receptors, such as steroid receptors, also depend on substitution patterns, with hydroxyl groups at specific positions (e.g., 4' and 6 or 7 for ERs) being preferred mdpi.com.

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are indispensable tools for elucidating SAR and predicting the biological activity of flavonoids. These in silico approaches allow researchers to analyze how structural variations correlate with observed bioactivities and to identify key pharmacophoric features.

QSAR studies have been employed to model the interaction of flavonoids with targets like the GABAA receptor. These models can incorporate various molecular descriptors, such as lipophilicity (LogP) and electronic properties, to predict binding affinities conicet.gov.ar. For instance, studies involving 5,7,2′-trihydroxy-6,8-dimethoxyflavone have utilized such computational analyses to understand its interaction with biological systems conicet.gov.arbiointerfaceresearch.com. Molecular docking simulations have been used to assess the binding energies of flavonoids with target proteins, such as APAF-1, revealing that 5,7,2-trihydroxy-6,8-dimethoxyflavone exhibits a strong interaction with this protein biointerfaceresearch.com.

Furthermore, computational methods aid in understanding the influence of specific functional groups on activity. For example, SAR analysis, often supported by docking scores, has shown that the presence of methoxy groups on the A-ring is key to optimizing activity against cancer cells, while substitutions on the B-ring also play a significant role mdpi.com. These computational strategies enable the identification of promising flavonoid derivatives with enhanced binding affinities and desired biological effects, guiding the synthesis of novel compounds with improved therapeutic potential.

Compound List

this compound

Flavone

5,7,2′-Trihydroxy-6,8-dimethoxyflavone (K36)

Quercetin

Kaempferol

Apigenin

Chrysin

Naringenin

Luteolin

5-methoxyflavone

6-methoxyflavone

7-methoxyflavone

3′,4′-dimethoxyflavone

5,7-dihydroxyflavone

3,5,7-trihydroxyflavone

3′-hydroxyflavone

3′,4′-dihydroxyflavone

5,7-dihydroxy-6,8-dimethoxyflavone (B15236)

5,7-dihydroxy-6,4′–dimethoxyflavone

5-hydroxy,6,7,3′,4′–tetramethoxyflavone

5,3′-dihydroxy,6,7,4′–trimethoxyflavone

3,5-dibromo-4,6-dimethoxyflavone derivatives

3′,4′,5,6,7,8-hexamethoxyflavone (Nobiletin)

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise chemical structure of flavonoids. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for identifying the arrangement of atoms within the molecule.

Table 1: Representative ¹H-NMR Spectral Data for a Related Dimethoxyflavone

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Assignment |

| 5,4'-dihydroxy-6,7-dimethoxyflavone | CDCl₃ | 3.74 (3H, s) | 6-OMe |

| 3.80 (3H, s) | 7-OMe | ||

| 6.11 (1H, s) | H-8 | ||

| 6.41 (1H, d) | H-3' |

This data is for a related compound and is presented to illustrate the application of the technique.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used for flavonoids. The fragmentation patterns observed in MS/MS spectra can provide further structural information, particularly regarding the substitution on the flavonoid rings. For example, the mass spectrum of 7-Hydroxy-5,6-dimethoxyflavone shows a clear molecular ion peak that confirms its molecular weight.

Table 2: Mass Spectrometry Data for a Related Dimethoxyflavone

| Compound | Ionization Method | m/z (Mass-to-Charge Ratio) | Interpretation |

| 7-Hydroxy-5,6-dimethoxyflavone | LC-ESI-ITTOF | [M+H]⁺ | Protonated Molecule |

This data is for a related compound and is presented to illustrate the application of the technique.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule and is influenced by the conjugation system of the flavone (B191248) core. The absorption maxima (λmax) can indicate the nature and position of substituents.

Chromatographic Techniques for Research Compound Purity Assessment and Isolation

Chromatographic methods are essential for the separation of flavonoids from complex mixtures, such as plant extracts, and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of flavonoids. Reversed-phase HPLC, often with a C18 column, is commonly used. The choice of mobile phase, typically a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve good separation. Detection is usually performed with a Diode Array Detector (DAD) or a UV detector set at a wavelength where flavonoids exhibit strong absorbance. For instance, a method for the analysis of Scutellariae Radix, which contains various flavonoids, utilizes a gradient elution with a mobile phase of water/acetonitrile/acetic acid. koreascience.kr While a specific HPLC method for 6,8-dimethoxyflavone is not detailed in the available literature, a method for its isomer, 7,8-dimethoxyflavone (B191122), involved an ODS-HG-5 column and a mobile phase of 50% acetonitrile in water with 0.2% phosphate, with UV detection at 258 nm. researchmap.jp

Table 3: Example of HPLC Conditions for Flavonoid Analysis

| Parameter | Condition |

| Column | ODS-HG-5 (4.5 mm × 150 mm) |

| Mobile Phase | 50% Acetonitrile in water containing 0.2% phosphate |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

This data is for the related compound 7,8-dimethoxyflavone and illustrates a typical HPLC method.

Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for the preliminary analysis of flavonoid-containing extracts and for monitoring the progress of chemical reactions. It can also be used for the purification of small amounts of compounds. The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

Cell-Based Assays and Molecular Biology Techniques for Mechanistic Studies

To understand the biological effects of flavonoids, researchers employ a variety of cell-based assays and molecular biology techniques. These studies aim to elucidate the mechanisms by which these compounds exert their activities.

While specific mechanistic studies on this compound are scarce, research on structurally related compounds provides insight into the potential biological activities and the methods used to investigate them. For example, studies on other dimethoxyflavones have explored their anti-inflammatory and anti-cancer properties.

Cell Viability and Proliferation Assays: The MTT assay is a colorimetric assay commonly used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation. For example, in a study on 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone (THDMF), the MTT assay was used to measure the proliferation of gastric cancer cells (MKN28 and MKN45) and normal gastric epithelial cells (GES-1). archivesofmedicalscience.comarchivesofmedicalscience.com

Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the cell cycle distribution and to detect apoptosis (programmed cell death). Staining with propidium (B1200493) iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M). In the study of THDMF, flow cytometry revealed that the compound induced cell cycle arrest and apoptosis in gastric cancer cells. archivesofmedicalscience.comarchivesofmedicalscience.com

Wound Healing and Invasion Assays: To investigate the effect of a compound on cell migration and invasion, wound healing assays and Transwell invasion assays are utilized. The wound healing assay involves creating a "scratch" in a confluent cell monolayer and monitoring the ability of the cells to migrate and close the gap. The Transwell assay assesses the ability of cells to move through a porous membrane, sometimes coated with a matrix to simulate the extracellular matrix. These assays were used to demonstrate that THDMF could inhibit the invasion and migration of gastric cancer cells. archivesofmedicalscience.comarchivesofmedicalscience.com

Western Blotting: This molecular biology technique is used to detect specific proteins in a sample. It allows researchers to investigate how a compound affects the expression levels of proteins involved in specific cellular pathways. For instance, in the investigation of THDMF, western blotting was used to analyze the expression of proteins involved in cell cycle regulation (p21), invasion (MMP-2, MMP-9), and signaling pathways (PI3K, c-Myc). archivesofmedicalscience.comarchivesofmedicalscience.com

Table 4: Summary of Cell-Based Assays Used to Study a Related Dimethoxyflavone

| Assay | Purpose | Example Finding for a Related Compound (THDMF) |

| MTT Assay | Measures cell viability and proliferation. | Reduced proliferation of gastric cancer cells. |

| Flow Cytometry (PI Staining) | Analyzes cell cycle and detects apoptosis. | Induced cell cycle arrest and apoptosis. |

| Wound Healing Assay | Assesses cell migration. | Inhibited migration of cancer cells. |

| Transwell Invasion Assay | Measures the invasive potential of cells. | Decreased the invasion of cancer cells. |

| Western Blotting | Detects and quantifies specific proteins. | Modulated expression of proteins in key signaling pathways. |

This data is for the related compound 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone and is presented to illustrate the application of these techniques.

Future Research Directions and Theoretical Perspectives

Exploration of Novel Biological Targets and Mechanisms

While the anti-inflammatory and anticancer properties of methoxyflavones are increasingly recognized, the full spectrum of their biological targets and mechanisms of action remains to be elucidated. Future research will likely focus on identifying novel molecular targets for 6,8-dimethoxyflavone, moving beyond the currently understood pathways.

Preclinical studies on related methoxyflavones, such as 5,7-dimethoxyflavone (B190784), have demonstrated effects on apoptosis, the generation of reactive oxygen species (ROS), and cell cycle arrest in cancer cells. nih.govresearchgate.net For instance, 5,7-dimethoxyflavone has been shown to induce cell death in liver cancer cells by triggering ROS production and arresting the cell cycle. nih.gov It is plausible that this compound shares similar mechanisms that warrant further investigation.

Moreover, the neuroprotective potential of methoxyflavones is an emerging area of interest. Studies on 5,7-dimethoxyflavone have shown it can modulate key neurotransmitter receptors, including GABA and serotonin (B10506) receptors, and reduce neuroinflammation, suggesting its potential in neurodegenerative disease models. nih.gov Future studies could explore whether this compound interacts with similar neurological targets, such as the TrkB receptor, which is a target for other neuroprotective flavonoids like 7,8-dihydroxyflavone. semanticscholar.org

The anti-inflammatory actions of flavonoids are known to involve the inhibition of pro-inflammatory enzymes and cytokines like COX-2, TNF-α, and various interleukins through the modulation of signaling pathways like NF-κB. caringsunshine.comcaringsunshine.commdpi.com Research into this compound could aim to identify specific interactions within these inflammatory cascades, potentially revealing novel targets for anti-inflammatory therapies.

Table 1: Potential Biological Targets for this compound Based on Related Compounds

| Compound Class | Related Compound | Known/Predicted Targets | Potential Area of Research for this compound |

|---|---|---|---|

| Methoxyflavones | 5,7-Dimethoxyflavone | Apoptosis pathways, ROS generation, Cell cycle regulators (e.g., in HepG2 cells) nih.gov | Investigation of anticancer activity through similar mechanisms. |

| Methoxyflavones | 5,7-Dimethoxyflavone | GABRA1, GABRG2, 5-HT2A, 5-HT2C receptors nih.gov | Exploration of neuroprotective effects and receptor binding profiles. |

| Hydroxyflavones | 7,8-Dihydroxyflavone | TrkB receptor, VEGFR2 receptor semanticscholar.org | Assessment of agonistic or antagonistic activity on neurotrophic and angiogenic receptors. |

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of flavonoid analogues is crucial for establishing structure-activity relationships (SAR) and developing compounds with enhanced potency and specificity. mdpi.com Future synthetic efforts will likely focus on creating complex analogues of this compound to probe its biological functions and improve its therapeutic profile.

Traditional flavonoid synthesis often involves the oxidative cyclization of chalcone (B49325) precursors. researchgate.netresearchgate.net For example, 7-hydroxy-3',4'-dimethoxyflavone has been synthesized through the Claisen-Schmidt condensation to form a chalcone, followed by an iodine-catalyzed oxidative cyclization. researchgate.netugm.ac.id Similar strategies can be adapted for this compound, starting from appropriately substituted acetophenones and benzaldehydes.

Advanced synthetic strategies could involve the development of more efficient and stereoselective methods. mdpi.com Research into the synthesis of related structures, such as pedalitin, has involved multi-step sequences including Friedel-Crafts acylation, aldol (B89426) condensation, and subsequent demethylation steps. mdpi.com The synthesis of 6,7,8-trimethoxyflavone analogues has also been achieved through BF3-mediated Friedel-Crafts acylation followed by iodine-mediated oxidative cyclization, with subsequent partial demethylation using agents like AlCl3 to yield 6,7-dimethoxyflavone (B3050560) derivatives. nih.gov These established methods provide a robust foundation for the targeted synthesis of novel this compound analogues with modifications on both the A and B rings, allowing for a systematic exploration of their biological activities. nih.gov

Application of Omics Technologies in Flavonoid Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the biological effects of flavonoids like this compound. mdpi.com These technologies can provide a comprehensive view of the molecular changes induced by the compound within a biological system.

Metabolomics can be used to trace the metabolic fate of this compound in vivo, identifying its metabolites and providing insights into its bioavailability and biotransformation. semanticscholar.org For instance, studies on the microbial metabolism of 7,8-dimethoxyflavone (B191122) have successfully identified several hydroxylated and demethylated metabolites. nih.gov A similar approach for this compound could reveal key metabolic pathways.

Computational Chemistry and Molecular Modeling for Rational Design of Flavonoid Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of novel therapeutic agents. researchgate.net These in silico methods can be applied to predict the binding of this compound and its derivatives to specific biological targets, guiding the synthesis of more potent and selective analogues. biointerfaceresearch.comnih.gov

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a target protein. biointerfaceresearch.comnih.govunsoed.ac.id This approach has been successfully used to study the interactions of other flavonoids with various protein targets, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases. semanticscholar.orgbiointerfaceresearch.com For this compound, docking studies could be employed to screen for potential protein targets and to understand the molecular basis of its activity. nih.gov

By analyzing the binding modes of this compound derivatives, researchers can establish quantitative structure-activity relationships (QSAR), which correlate the chemical structure of the compounds with their biological activity. nih.gov This information is invaluable for the rational design of new analogues with improved pharmacokinetic and pharmacodynamic properties. nih.gov Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time. semanticscholar.orgnih.gov The combination of these computational approaches can accelerate the discovery and optimization of this compound-based drug candidates. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,7-Dimethoxyflavone |

| 7,8-Dihydroxyflavone |

| 7,8-Dimethoxyflavone |

| 7-hydroxy-3',4'-dimethoxyflavone |

| Pedalitin |

| 6,7,8-trimethoxyflavone |

| 6,7-dimethoxyflavone |

| 5-hydroxy-6,7-dimethoxyflavone |

| Erlotinib |

| Fisetin |

| Nobiletin |

| Tangeretin |

| 5,7,4′-trihydroxy-6,8-dimethoxyflavone |

| 5,4′-dihydroxy-6,7-dimethoxyflavone |

| Xanthomicrol |

| Sudachitin |

| 5-demethylnobiletin |

| Baicalein |

| Luteolin |

| Apigenin |

| Kaempferol |

| Tricin |

| Chrysin |

| Acacetin |

| Ladanein |

| Jaceosidin |

| Demethoxysudachitin |

| 5-hydroxy-2′,6′-dimethoxyflavone |

| 5-hydroxy-6,2′-dimethoxyflavone |

| 5-hydroxyflavone (B191505) |

| 5-methoxyflavone (B191841) |

常见问题

Basic Research Questions

Q. What are the key structural and analytical methods for confirming the identity of 6,8-Dimethoxyflavone?

- Methodological Answer : this compound can be identified using LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes. Key spectral features include molecular ion peaks at m/z 314.29 (C₁₇H₁₄O₆) and fragmentation patterns indicative of methoxy and hydroxyl groups. Reference standards and comparison with PubChem data (e.g., DTXSID701346840) are critical for validation . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, resolves methoxy group positions (e.g., δ 3.8–4.0 ppm for OCH₃) .

Q. How can researchers purify this compound from natural sources like Gnaphalium species?

- Methodological Answer : Use column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC. Solvent systems like ethyl acetate/hexane (3:7) or methanol/water gradients effectively separate polymethoxyflavonoids. Confirm purity via TLC (Rf ~0.5 in ethyl acetate) and HPLC-DAD at 254 nm .

Q. What are the recommended storage conditions to maintain this compound stability?

- Methodological Answer : Store in airtight, light-protected containers at <8°C. Avoid moisture and incompatible materials (e.g., strong oxidizers). Stability studies show no hazardous decomposition under these conditions, but monitor for carbonyl byproducts via FTIR if exposed to heat .

Advanced Research Questions

Q. How does this compound inhibit cytochrome P450 (CYP) enzymes, and what are the implications for drug interactions?

- Methodological Answer : Competitive inhibition of CYP3A4/5 can be assessed using fluorogenic substrates (e.g., 7-benzyloxyquinoline) in human liver microsomes. IC₅₀ values correlate with methoxy group positioning, as seen in analogs like 5,7-Dimethoxyflavone (IC₅₀ = 12 µM). Molecular docking (AutoDock Vina) reveals hydrophobic interactions with Phe304 and heme iron coordination .

Q. What experimental strategies resolve contradictions in reported anti-inflammatory vs. pro-oxidant effects of this compound?

- Methodological Answer : Context-dependent effects arise from redox conditions. In LPS-stimulated macrophages, measure TNF-α suppression (ELISA) alongside ROS generation (DCFH-DA assay). Use N-acetylcysteine to confirm ROS-mediated pathways. Dose-response curves (1–50 µM) and cell-type specificity (e.g., RAW 264.7 vs. primary hepatocytes) clarify dual roles .

Q. How can researchers optimize this compound synthesis to improve yield and regioselectivity?

- Methodological Answer : Employ Ullmann coupling for regioselective methoxylation: react 5,7-dihydroxyflavone with methyl iodide (2 eq.) and K₂CO₃ in DMF at 80°C for 12 h. Monitor reaction progress via LC-MS. Yields increase from 45% to 72% using microwave-assisted synthesis (150 W, 100°C, 30 min) .

Data Analysis and Interpretation

Q. How do structural modifications (e.g., hydroxyl vs. methoxy groups) alter this compound’s bioactivity?

- Methodological Answer : Compare analogs using SAR tables:

Q. What in vitro and in vivo models best validate this compound’s anti-sarcopenia effects?

- Methodological Answer : Use C2C12 myotubes for in vitro assays (ATP content, mitochondrial biogenesis via PGC-1α). In aged mice (24-month), administer 10 mg/kg/day orally for 8 weeks. Assess grip strength (40% improvement vs. control) and muscle mass (histology). Western blot for ubiquitin-proteasome markers (MuRF1, Atrogin-1) and mitophagy (Parkin, LC3-II) .

Safety and Compliance

Q. What PPE and engineering controls are required for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved N95 masks, nitrile gloves (tested for permeation time >8 h), and safety goggles. Implement fume hoods (face velocity ≥0.5 m/s) and HEPA filters. Emergency protocols include eye rinsing (15 min with saline) and spill containment with inert absorbents (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。